4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate
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Overview
Description
4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate is a compound used in organic synthesis. It is a derivative of L-proline, an amino acid, and is often utilized in peptide synthesis and other chemical reactions. The compound is known for its white solid form and solubility in methanol .
Preparation Methods
The synthesis of 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate involves the reaction of p-Toluenesulfonic acid with L-Hydroxyproline and Benzyl alcohol. The reaction conditions typically include the use of solvents like methanol and may require specific temperature and pressure settings to achieve optimal yields . Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and quantity of the product.
Chemical Reactions Analysis
4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ester group into alcohols or other functional groups.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in peptide synthesis, facilitating the formation of peptide bonds. It may also interact with other biomolecules, influencing their structure and function .
Comparison with Similar Compounds
4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate can be compared with other similar compounds, such as:
L-4-Hydroxy-proline benzyl ester hydrochloride: This compound has similar applications in peptide synthesis but differs in its chemical structure and properties.
3-Fluoro-4-hydroxyprolines: These compounds are used in similar research applications but have different functional groups that influence their reactivity and interactions. The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and versatility in various chemical reactions.
Properties
Molecular Formula |
C19H23NO6S |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
benzyl (2S)-4-hydroxypyrrolidine-2-carboxylate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C12H15NO3.C7H8O3S/c14-10-6-11(13-7-10)12(15)16-8-9-4-2-1-3-5-9;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,10-11,13-14H,6-8H2;2-5H,1H3,(H,8,9,10)/t10?,11-;/m0./s1 |
InChI Key |
YHFQLNADHUYVAF-GQNCZFCYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@H](NCC1O)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CNC1C(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
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